Product packaging for D-glucosamine-6-phosphate(Cat. No.:CAS No. 3616-42-0)

D-glucosamine-6-phosphate

Cat. No.: B134176
CAS No.: 3616-42-0
M. Wt: 259.15 g/mol
InChI Key: AEJSSXDYDSUOOZ-SLPGGIOYSA-N
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Description

D-Glucosamine-6-phosphate (GlcN6P) is a central intermediate in the hexosamine biosynthetic pathway (HBP), connecting carbohydrate metabolism to the production of amino sugars . It is synthesized from fructose-6-phosphate and glutamine by the enzyme glutamine--fructose-6-phosphate aminotransferase (GFAT) . In research, GlcN6P is critical for studying bacterial cell wall biosynthesis and amino sugar metabolism. It serves as a substrate for enzymes like N-acetylglucosamine-6-phosphate deacetylase (NagA), which converts N-acetylglucosamine-6-phosphate into glucosamine-6-phosphate , and is the product of the deacetylase reaction. Furthermore, GlcN6P is a key metabolite in the study of glucosamine-6-phosphate deaminases (GNPDA1 and GNPDA2), which catalyze its reversible conversion to fructose-6-phosphate and ammonium . The study of these enzymes is crucial for understanding their emerging roles in supplying carbon back to glycolysis and in ammonium metabolism in the context of cancer and metabolic diseases . In other organisms, such as Salmonella , specialized enzymes like D-glucosaminate-6-phosphate ammonia-lyase (DGL) utilize phosphorylated glucosamine derivatives, leading to key intermediates in the Entner–Doudoroff pathway . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14NO8P B134176 D-glucosamine-6-phosphate CAS No. 3616-42-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJSSXDYDSUOOZ-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3616-42-0
Record name D-Glucosamine 6-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3616-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucosamine 6-phosphate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-GLUCOSAMINE 6-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5ANY8MJ8J
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D Glucosamine 6 Phosphate Biosynthesis and Intermediary Metabolism

The Hexosamine Biosynthetic Pathway (HBP)

The primary route for the de novo synthesis of D-glucosamine-6-phosphate in the majority of organisms is the Hexosamine Biosynthetic Pathway (HBP). This pathway channels a minor fraction, typically 2-5%, of the total glucose entering a cell to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for glycosylation. The HBP is highly sensitive to the availability of key nutrients, including glucose, amino acids (specifically glutamine), fatty acids, and nucleotides (UTP).

Conversion of Fructose-6-Phosphate (B1210287) to this compound via Glucosamine-6-Phosphate Synthase (GlmS/GFAT)

The inaugural and rate-controlling step of the HBP is the conversion of the glycolytic intermediate fructose-6-phosphate (Fru-6-P) into this compound. This irreversible transamidation reaction is catalyzed by the enzyme glucosamine-6-phosphate synthase, also known as glutamine:fructose-6-phosphate amidotransferase (GFAT). The enzyme facilitates the transfer of an amino group from glutamine to fructose-6-phosphate, which then undergoes isomerization to form this compound.

The reaction mechanism is complex, involving two distinct active sites within the GFAT enzyme: a glutaminase (B10826351) domain that hydrolyzes glutamine and an isomerizing synthase domain that binds fructose-6-phosphate. The ammonia (B1221849) generated from glutamine hydrolysis is believed to be channeled through a hydrophilic tunnel within the enzyme to the synthase site, where it reacts with fructose-6-phosphate.

Role of Glutamine as an Amino Donor

Glutamine serves as the primary nitrogen donor for the synthesis of this compound in the HBP. The enzyme GFAT catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia. This ammonia is then utilized as the nucleophile in the reaction with fructose-6-phosphate. The utilization of glutamine links amino acid metabolism directly with glucose metabolism, making the HBP a sensor of the cell's nutritional status.

Energetics and Rate-Limiting Nature of the Initial Step

The conversion of fructose-6-phosphate to this compound is the first and rate-limiting step of the Hexosamine Biosynthetic Pathway. This reaction is essentially irreversible under physiological conditions, committing glucose flux to the synthesis of amino sugars. The activity of GFAT is subject to allosteric feedback inhibition by the end product of the pathway, UDP-GlcNAc. This feedback mechanism ensures that the production of this compound is tightly coupled to the cellular demand for UDP-GlcNAc, preventing both its depletion and over-accumulation. The energy for this reaction is derived from the coupled hydrolysis of glutamine.

Table 1: Key Molecules in the Initial Step of the HBP

MoleculeRole
Fructose-6-PhosphateGlycolytic intermediate and initial substrate
GlutamineAmino group donor
This compoundProduct of the reaction and precursor for the HBP
Glucosamine-6-Phosphate Synthase (GFAT/GlmS)Catalyzing enzyme
UDP-N-acetylglucosamine (UDP-GlcNAc)End product and feedback inhibitor

Alternative Biosynthetic Routes to this compound

While the HBP represents the primary de novo pathway, cells can also generate this compound through salvage pathways.

From D-Glucosamine by N-Acetyl-D-Glucosamine (GlcNAc) Kinase

Cells can utilize exogenous glucosamine (B1671600) by phosphorylating it to this compound. This reaction is catalyzed by N-acetyl-D-glucosamine (GlcNAc) kinase, an enzyme that can phosphorylate both GlcNAc and, to a lesser extent, glucosamine. This salvage pathway allows the cell to bypass the initial, rate-limiting GFAT-catalyzed step of the HBP, providing a more direct route to the synthesis of downstream products.

Catabolism and Reversibility of this compound

This compound can be catabolized back into fructose-6-phosphate and ammonia, a reaction catalyzed by glucosamine-6-phosphate deaminase (GNPDA), also known as glucosamine-6-phosphate isomerase. This enzyme is found in various organisms, including bacteria and mammals. The reaction is reversible, allowing for the interconversion of this compound and fructose-6-phosphate depending on the metabolic needs of the cell. This catabolic route provides a mechanism to channel excess this compound back into glycolysis. The equilibrium of this reaction generally favors the formation of fructose-6-phosphate.

Table 2: Enzymes Involved in this compound Metabolism

EnzymePathwayReaction
Glucosamine-6-Phosphate Synthase (GFAT/GlmS)Hexosamine Biosynthetic PathwayFructose-6-Phosphate + Glutamine → this compound + Glutamate
N-Acetyl-D-Glucosamine (GlcNAc) KinaseSalvage PathwayD-Glucosamine + ATP → this compound + ADP
Glucosamine-6-Phosphate Deaminase (GNPDA)CatabolismThis compound ↔ Fructose-6-Phosphate + NH₃

Conversion to Fructose-6-Phosphate and Ammonia via Glucosamine-6-Phosphate Deaminase (GNPDA/NagB)

This compound (D-GlcN-6-P) can be reversibly converted into D-fructose-6-phosphate (Fru-6-P) and ammonia. uniprot.orgwikipedia.org This reaction is catalyzed by the enzyme glucosamine-6-phosphate deaminase (GNPDA), also known as glucosamine-6-phosphate isomerase or NagB in bacteria. wikipedia.orgebi.ac.ukfrontiersin.org The reaction involves both an isomerization and a deamination of D-GlcN-6-P. frontiersin.org This enzymatic step is crucial as it determines the metabolic direction of D-GlcN-6-P, channeling it back into glycolysis. frontiersin.orgnih.gov

The enzyme GNPDA belongs to the hydrolase family and more specifically, acts on carbon-nitrogen bonds. wikipedia.org In mammals, two isozymes, GNPDA1 and GNPDA2, have been identified. nih.govrcsb.org The activity of GNPDA can be allosterically activated by N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P). uniprot.org

The reaction catalyzed by GNPDA is: D-glucosamine 6-phosphate + H₂O ⇌ D-fructose 6-phosphate + NH₃ wikipedia.org

This conversion is a key regulatory point in the hexosamine biosynthetic pathway (HBP). uniprot.org While the forward reaction (deamination) allows the carbon skeleton of glucosamine to be utilized in glycolysis, the reverse reaction can synthesize D-GlcN-6-P from Fru-6-P and ammonia, especially when ammonia levels are high. uniprot.orguniprot.org

Enzyme Characteristics:

EnzymeCommon NamesEC NumberFunctionOrganism Examples
Glucosamine-6-Phosphate Deaminase GNPDA, NagB, Glucosamine-6-phosphate isomerase3.5.99.6 wikipedia.orgrcsb.orguniprot.orgCatalyzes the reversible conversion of this compound to D-fructose-6-phosphate and ammonia. uniprot.orgwikipedia.orgEscherichia coli (NagB), Homo sapiens (GNPDA1, GNPDA2), Bacillus subtilis (NagB) uniprot.orgebi.ac.ukuniprot.org

Linkage to Glycolysis and Carbon Flux

The conversion of D-GlcN-6-P to Fru-6-P directly links the hexosamine biosynthetic pathway to glycolysis. nih.govresearchgate.net Fru-6-P is a key intermediate in the glycolytic pathway. researchgate.nettuscany-diet.net Once formed, Fru-6-P can be phosphorylated by phosphofructokinase to fructose-1,6-bisphosphate and continue through the subsequent steps of glycolysis to generate ATP. nih.govresearchgate.netlibretexts.org

This connection allows for the carbon atoms from amino sugars to be channeled into central carbon metabolism for energy production. nih.gov The activity of GNPDA, therefore, plays a significant role in managing the metabolic flux between amino sugar synthesis and glucose breakdown. uniprot.orgresearchgate.net In situations where there is an excess of glucosamine, its conversion to Fru-6-P allows the cell to utilize it as an energy source. nih.gov Conversely, when the demand for hexosamine products is high, the flux can be directed away from glycolysis towards the synthesis of UDP-GlcNAc. researchgate.netmdpi.com

The regulation of GNPDA is critical for maintaining cellular homeostasis. For instance, in some organisms, high concentrations of the substrate D-GlcN-6-P can lead to substrate inhibition of the enzyme. nih.govuniprot.org This intricate regulation ensures that the carbon flux is appropriately distributed between anabolic processes like the synthesis of glycoproteins and catabolic processes like glycolysis, depending on the cell's metabolic state. nih.govresearchgate.net

Downstream Metabolic Fates of this compound

Acetylation to N-Acetyl-D-Glucosamine-6-Phosphate

A primary metabolic fate of this compound is its acetylation to form N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P). researchgate.net This reaction is catalyzed by the enzyme glucosamine-phosphate N-acetyltransferase (GNA1 or GNPNAT1). researchgate.netwikipedia.org The acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the amino group of D-GlcN-6-P. researchgate.netwikipedia.org

The reaction is as follows: this compound + Acetyl-CoA → N-acetyl-D-glucosamine-6-phosphate + CoA wikipedia.org

This acetylation step is a crucial commitment towards the synthesis of more complex amino sugars. wikipedia.org GlcNAc-6P is not only a key intermediate in the biosynthesis of UDP-GlcNAc but also serves as an allosteric activator of glucosamine-6-phosphate deaminase (GNPDA), creating a regulatory feedback loop. uniprot.orgresearchgate.netmdpi.com

Enzymes in D-GlcN-6-P Acetylation:

EnzymeAbbreviationEC NumberFunctionSubstratesProduct
Glucosamine-phosphate N-acetyltransferase GNA1, GNPNAT12.3.1.4 wikipedia.orgTransfers an acetyl group from acetyl-CoA to this compound. researchgate.netwikipedia.orgThis compound, Acetyl-CoA wikipedia.orgN-acetyl-D-glucosamine-6-phosphate wikipedia.org

Precursor for Uridine (B1682114) Diphosphate-N-Acetylglucosamine (UDP-GlcNAc)

This compound is an essential precursor for the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc). ebi.ac.ukcaymanchem.com UDP-GlcNAc is a vital nucleotide sugar used by glycosyltransferases for the biosynthesis of a wide array of important macromolecules, including glycosaminoglycans, proteoglycans, and glycolipids. wikipedia.org It is also the substrate for O-GlcNAcylation, a post-translational modification of proteins. researchgate.netwikipedia.org

The pathway from D-GlcN-6-P to UDP-GlcNAc involves several enzymatic steps:

Acetylation: D-GlcN-6-P is first acetylated to N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6P) by glucosamine-phosphate N-acetyltransferase (GNA1). researchgate.netmdpi.com

Isomerization: GlcNAc-6P is then isomerized to N-acetyl-D-glucosamine-1-phosphate (GlcNAc-1P) by phosphoacetylglucosamine mutase. researchgate.netmdpi.com

Uridylation: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) catalyzes the reaction of GlcNAc-1P with uridine triphosphate (UTP) to produce UDP-GlcNAc and pyrophosphate. researchgate.netmdpi.com

The synthesis of UDP-GlcNAc is a critical branch of the hexosamine biosynthetic pathway, and its availability is tightly regulated to meet the cellular demands for glycosylation and other essential processes. researchgate.netebi.ac.ukwikipedia.org

Enzymology and Structural Biology of D Glucosamine 6 Phosphate Interconverting Enzymes

Glucosamine-6-Phosphate Synthase (GlmS/GFAT)

Glucosamine-6-phosphate synthase (GlmS), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme that catalyzes the first and rate-limiting step in the hexosamine biosynthetic pathway. nih.gov This pathway is responsible for the production of uridine (B1682114) diphospho-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the synthesis of all amino sugar-containing macromolecules, such as peptidoglycan and lipopolysaccharides in bacteria, and chitin (B13524) and N-glycosylated mannoproteins in fungi. nih.govebi.ac.uk The enzyme facilitates an essentially irreversible reaction between D-fructose-6-phosphate (Fru6P) and L-glutamine to produce D-glucosamine-6-phosphate (GlcN6P) and L-glutamate. ebi.ac.uktandfonline.com GlmS is unique among the amidotransferase subfamily as it is highly specific for its substrates and does not exhibit ammonia-dependent activity. nih.govtandfonline.com

Domain Architecture and Catalytic Mechanism

Located at the N-terminus (e.g., residues 1-240 in E. coli), the glutaminase (B10826351) domain is responsible for the hydrolysis of L-glutamine. ebi.ac.ukproteopedia.org This reaction yields glutamate (B1630785) and an ammonia (B1221849) molecule. ebi.ac.ukproteopedia.org This domain can function independently to hydrolyze glutamine, and its activity is shielded upon glutamine binding by the movement of a flexible loop known as the Q-loop (residues 73-81). nih.gov The ammonia produced is then channeled intramolecularly to the C-terminal domain. ebi.ac.uknih.gov

The C-terminal domain (e.g., residues 241-608 in E. coli) binds the sugar substrate, D-fructose-6-phosphate. ebi.ac.uktandfonline.com This domain possesses two distinct catalytic activities: it isomerizes the ketose sugar (Fru6P) into an aldose form and then utilizes the ammonia transferred from the glutaminase domain to synthesize this compound. ebi.ac.ukacs.org In the absence of glutamine, this domain can catalyze the isomerization of Fru6P to glucose-6-phosphate, demonstrating a phosphoglucose (B3042753) isomerase-like activity. ebi.ac.uktandfonline.com The catalytic site of the isomerase domain is formed by the dimerization of the protein. nih.gov Key residues, such as Lys603, His504, and Glu488 in the E. coli enzyme, are implicated in the isomerisation mechanism, which involves ring opening, proton transfer, and the formation of a Schiff base. nih.gov The binding of the sugar substrate to this domain induces a critical conformational change, ordering the C-terminal loop which in turn helps to form the ammonia channel and cover the synthase active site. nih.govresearchgate.net

Species-Specific Structural and Functional Variations (e.g., Prokaryotic vs. Eukaryotic Forms)

Significant differences exist between the prokaryotic and eukaryotic versions of GlmS in terms of both structure and regulation. Prokaryotic GlmS, such as the one from Escherichia coli, typically exists as a homodimer. nih.govtandfonline.com In contrast, the eukaryotic enzyme is generally a homotetramer. nih.govresearchgate.net

The regulatory mechanisms also diverge. In bacteria, the expression of the gene encoding GlmS is often regulated post-transcriptionally. For example, in many bacteria, a small non-coding RNA (sRNA) and the glmS ribozyme are involved. nih.govwikipedia.org The glmS ribozyme, located in the 5' untranslated region of the mRNA, can self-cleave upon binding to high levels of the product, GlcN6P, leading to the degradation of the mRNA and thus reducing enzyme synthesis. wikipedia.org Eukaryotic GlmS, however, is subject to allosteric feedback inhibition by the end-product of the pathway, UDP-GlcNAc. nih.govtandfonline.com Additionally, its activity can be modulated by phosphorylation, for instance, by protein kinase A. nih.gov

Allosteric Properties and Active Site Analysis

The active site for sugar binding is located at the interface between the synthase and glutaminase domains. proteopedia.org The binding of Fru6P induces substantial conformational changes that are crucial for catalysis. proteopedia.orgnih.gov This includes the ordering of the C-terminal loop, which covers the synthase site and contributes to the formation of the ammonia channel. nih.gov

While bacterial GlmS is primarily regulated at the genetic level, eukaryotic GlmS exhibits allosteric regulation. The feedback inhibitor UDP-GlcNAc binds to a regulatory site on the enzyme, distinct from the active sites, causing a conformational change that reduces its catalytic activity. nih.govtandfonline.com This provides a rapid mechanism for controlling the flux through the hexosamine biosynthetic pathway in eukaryotes. The active site of the synthase domain has been well-characterized, with studies identifying key amino acid residues essential for substrate binding and catalysis, including Cys300, Gly301, Thr302, Ser303, Gln348, Ser349, Thr352, Val399, Ser401, Ala602, and Lys603. researchgate.net

Glucosamine-6-Phosphate Deaminase (GNPDA/NagB)

Glucosamine-6-phosphate deaminase (GNPDA), also known as NagB, is a key enzyme in amino sugar metabolism. nih.govnih.gov It catalyzes the reversible conversion of this compound (GlcN6P) into D-fructose-6-phosphate (Fru6P) and an ammonium (B1175870) ion. nih.govuniprot.org This reaction represents the final step in the N-acetylglucosamine (GlcNAc) utilization pathway, linking amino sugar catabolism to glycolysis. nih.govrcsb.org The enzyme belongs to the hydrolase family, specifically those acting on carbon-nitrogen bonds. wikipedia.org

In many bacteria, NagB plays a critical role in utilizing amino sugars from the environment as a carbon source. plos.org For instance, in pathogens that scavenge sialic acid from their hosts, NagB catalyzes the final step to convert it into the glycolytic intermediate Fru6P. plos.org The enzyme's activity is central to controlling the balance between the synthesis and degradation of amino sugars. nih.gov In mammals, two isoforms, GNPDA1 and GNPDA2, have been identified, encoded by different genes. nih.govgenecards.org

Structurally, GNPDA can exist in different oligomeric states. The enzyme from Gram-negative bacteria like E. coli is typically a homohexamer and is allosterically regulated. nih.govplos.org In contrast, in Gram-positive bacteria such as Bacillus subtilis, it often exists as a monomer and lacks allosteric regulation. nih.govplos.org Dimeric forms have also been identified, suggesting an evolutionary link between the monomeric and hexameric structures. plos.org The protein fold is often described as a modified NAD-binding domain. nih.gov

The catalytic mechanism involves an isomerization-deamination reaction. uniprot.org Structural studies have elucidated a ring-opening mechanism involving a triad (B1167595) of key amino acid residues (e.g., Asn-His-Glu) that facilitates a proton transfer to open the sugar ring of the substrate. nih.govrcsb.org Asp72 has been identified as a key proton exchanger in the subsequent isomerization and deamination steps in the E. coli enzyme. nih.gov

A significant feature of many GNPDA enzymes, particularly the hexameric forms, is their allosteric regulation. The enzyme from E. coli is a well-studied model of allostery; it displays positive cooperativity with its substrate, GlcN6P, and is allosterically activated by N-acetylglucosamine-6-phosphate (GlcNAc6P). nih.govuniprot.org GlcNAc6P binds to a regulatory site distinct from the active site, inducing a conformational change that shifts the enzyme to a high-activity state. nih.govuniprot.org This activation is crucial for efficiently catabolizing amino sugars. nih.gov The human GNPDA1 isoform also exhibits complex allosteric kinetics, where GlcNAc6P acts as an essential activator for the reaction velocity but also as an inhibitor for substrate binding. uniprot.org

Quaternary Structure and Allosteric Regulation

This compound interconverting enzymes, particularly glucosamine-6-phosphate deaminase (NagB), exhibit complex quaternary structures that are integral to their allosteric regulation. In many organisms, including Escherichia coli, NagB exists as a homohexamer, meaning it is composed of six identical protein subunits. nih.govnih.gov This hexameric assembly is often described as a dimer of trimers. ebi.ac.uk However, the quaternary structure can vary across different species. For instance, the enzyme from Giardia lamblia shows heterogeneity, existing in interconvertible monomeric, homodimeric, and homotetrameric forms, with the monomeric form being prevalent under certain conditions. nih.gov In contrast, the Bacillus subtilis homologue (BsuNagB) is monomeric in solution. nih.govresearchgate.net

The activity of the hexameric E. coli enzyme is subject to sophisticated allosteric regulation. It displays positive cooperativity, a phenomenon known as homotropic activation, in the presence of high concentrations of its substrate, this compound (GlcN6P). nih.govasm.org More significantly, it is allosterically activated by N-acetyl-D-glucosamine 6-phosphate (GlcNAc6P), the product of the preceding step in the amino sugar catabolic pathway. nih.govasm.orgnih.gov This is a form of feed-forward activation. The binding of the allosteric activator, GlcNAc6P, to a site distinct from the active site, induces a conformational change in the enzyme from a low-activity 'T' (tense) state to a high-activity 'R' (relaxed) state. asm.orgplos.org This transition enhances the enzyme's affinity for its substrate, thereby increasing its catalytic efficiency. nih.gov The allosteric sites are believed to be located in the clefts between the subunits that form the trimers within the hexameric structure. ebi.ac.uk

The intricate allosteric control allows the cell to modulate the metabolic flux through the amino sugar pathway in response to the availability of different nutrients. asm.orgnih.gov When N-acetylglucosamine (GlcNAc) is abundant, the resulting high levels of intracellular GlcNAc6P ensure that the deaminase is fully activated to process the incoming GlcN6P. nih.govasm.org

Mammalian Isoenzymes: GNPDA1 and GNPDA2

In mammals, two isoenzymes of glucosamine-6-phosphate deaminase exist: GNPDA1 and GNPDA2. medchemexpress.comwikipedia.org These proteins catalyze the same reversible conversion of this compound to D-fructose-6-phosphate and ammonium. medchemexpress.comgenecards.org Both are involved in the hexosamine biosynthetic pathway (HBP), playing a crucial role in balancing the flux between glycolysis and the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc). genecards.orgmdpi.com Variations in the GNPDA2 gene have been associated with body mass index and obesity. nih.gov

Distinctive Kinetic and Molecular Features

While both GNPDA1 and GNPDA2 are allosteric enzymes, they exhibit differences that likely correspond to distinct regulatory roles in cellular metabolism. medchemexpress.comnih.gov Silencing experiments have suggested that the two isoenzymes may have different effects on downstream pathways. For example, silencing GNPDA2 has been shown to increase the expression of GFAT1 (glutamine:fructose-6-phosphate (B1210287) amidotransferase 1), while silencing GNPDA1 induced GFAT2 expression. nih.gov This suggests a complex interplay and potentially non-redundant functions in regulating the hexosamine pathway. GNPDA2 is involved in fine-tuning the metabolic fluctuations of cytosolic UDP-GlcNAc and their effects on processes like hyaluronan synthesis during tissue remodeling. proteinatlas.org

FeatureGNPDA1GNPDA2
Gene Symbol GNPDA1GNPDA2
Catalytic Reaction This compound <=> D-fructose-6-phosphate + NH4+This compound <=> D-fructose-6-phosphate + NH4+
Regulatory Role Allosteric enzyme in the hexosamine biosynthetic pathway. medchemexpress.comAllosteric enzyme involved in regulating UDP-GlcNAc biosynthesis. genecards.orgproteinatlas.org
Genetic Association Not specified in provided context.Variations associated with body mass index and obesity. nih.gov
Functional Interplay Silencing induces GFAT2 expression. nih.govSilencing increases GFAT1 expression. nih.gov

Structural Characterization of Enzyme-Ligand Complexes (e.g., X-ray Crystallography)

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of this compound interconverting enzymes and their complexes with various ligands. The crystal structure of the E. coli glucosamine-6-phosphate deaminase has been solved to a high resolution (2.1 Å), revealing a modified NAD-binding domain fold. nih.gov These structural studies have provided snapshots of the enzyme in different states, including in complex with its allosteric activator (GlcNAc6P) and a competitive inhibitor, 2-deoxy-2-aminoglucitol-6-phosphate. nih.gov The analysis of these structures suggests that they represent the enzymatically active R state of the enzyme. nih.gov

Structural data for this class of enzymes are available in the Protein Data Bank (PDB). As of late 2007, several structures had been solved with PDB accession codes such as 1J5X, 1JT9, 1NE7, 2BKV, and 2BKX. wikipedia.org These structures, including that of the monomeric Bacillus subtilis NagB in complex with its reaction products, have been crucial for understanding the structural basis of catalysis and allosteric regulation. nih.govresearchgate.net The binding of ligands, whether at the active site or the allosteric site, induces specific conformational changes. For instance, an important local conformational change related to allosteric control is centered around the residue Glu148 in the E. coli enzyme. ebi.ac.uk

PDB Accession CodeEnzyme SourceDescriptionResolution (Å)
1deaEscherichia coliStructure with bound phosphate (B84403) ions. nih.govebi.ac.uk2.1
2BKV / 2BKXBacillus subtilisLigand-complexed forms of the monomeric enzyme. nih.gov~1.4
1J5X, 1JT9, 1NE7Not specifiedStructures for this class of enzymes. wikipedia.orgNot specified

Proposed Reaction Mechanisms and Intermediates

The catalytic mechanism of glucosamine-6-phosphate deaminase is a fascinating process that combines isomerization and deamination. nih.govebi.ac.uk The proposed mechanism involves several key steps, starting with the opening of the substrate's pyranose ring. nih.gov This ring-opening is facilitated by a critical histidine residue (His143 in E. coli), which acts as a general acid/base. ebi.ac.uk The polarization of this histidine is achieved through a proton-relay system involving a nearby glutamate residue (Glu148). ebi.ac.uk

Following ring opening, the reaction proceeds through a series of general base-catalyzed steps to achieve the isomerization from an aldose (glucosamine-6-phosphate) to a ketose (fructose-6-phosphate) and the concurrent deamination. nih.gov An aspartate residue (Asp72 in E. coli) is thought to play a key role as a proton exchanger in these subsequent steps. nih.gov The mechanism likely involves the formation of an enamine intermediate, which is then attacked by a water molecule, leading to the release of ammonia and the formation of the final product, fructose-6-phosphate. researchgate.net This complex reaction avoids the formation of a futile cycle of synthesis and breakdown of amino sugars, which is crucial for conserving cellular nitrogen and energy. asm.org

This compound N-Acetyltransferase

This compound N-acetyltransferase (GNA1), also known as phosphoglucosamine transacetylase, is a key enzyme in the hexosamine biosynthesis pathway. wikipedia.orggenecards.org It catalyzes the transfer of an acetyl group from acetyl coenzyme A (acetyl-CoA) to the primary amine of this compound. wikipedia.orgnih.gov This reaction yields N-acetyl-D-glucosamine-6-phosphate and coenzyme A. wikipedia.org The product, N-acetyl-D-glucosamine-6-phosphate, is an essential precursor for the synthesis of UDP-N-acetylglucosamine, a critical donor substrate for N-linked glycosylation of proteins. nih.gov In humans, this enzyme is a homodimer. wikipedia.org

Enzymatic Properties and Inhibition Profiles

The enzymes responsible for the interconversion of this compound are characterized by distinct enzymatic properties and are targets of various inhibitors. Understanding these characteristics is crucial for elucidating their roles in metabolic pathways and for the development of therapeutic agents.

Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase)

Glucosamine-6-phosphate synthase (EC 2.6.1.16) catalyzes the formation of this compound from D-fructose-6-phosphate and L-glutamine. nih.gov This enzyme is a key control point in the hexosamine biosynthesis pathway. nih.gov The catalytic mechanism is complex, involving both amino transfer and sugar isomerization. researchgate.net

Inhibition Profile:

GlcN-6-P synthase is a target for a variety of inhibitors, which can be classified based on their mechanism of action. These include analogues of the substrates, transition states, or products, as well as compounds that bind to allosteric sites. nih.gov Several natural and synthetic compounds have been identified as inhibitors of this enzyme. nih.govnih.govtandfonline.com For instance, N-iodoacetylglucosamine-6-phosphate acts as an irreversible inhibitor. nih.gov Kanosamine-6-phosphate is a competitive inhibitor with respect to D-fructose-6-phosphate. nih.gov Additionally, N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid (FMDP) is a known glutamine analog that functions as an active-site-directed inactivator, while 2-amino-2-deoxy-d-glucitol-6-phosphate (ADGP) inhibits the sugar isomerizing domain. researchgate.netbibliotekanauki.pl

InhibitorType of InhibitionTarget Domain/SubstrateInhibition Constant (Ki)Reference
N-iodoacetylglucosamine-6-phosphateIrreversibleIsomerase Domain0.22 mM nih.gov
Kanosamine-6-phosphateCompetitiveD-fructose-6-phosphate5.9 mM nih.gov
N3-(4-methoxyfumaroyl)-l-2,3-diaminopropanoic acid (FMDP)Active-site-directed inactivatorGlutamine-binding domainNot Reported researchgate.netbibliotekanauki.pl
2-amino-2-deoxy-d-glucitol-6-phosphate (ADGP)InhibitorSugar isomerising domainNot Reported researchgate.netbibliotekanauki.pl

Glucosamine-6-Phosphate N-Acetyltransferase (GNA)

Glucosamine-6-phosphate N-acetyltransferase (EC 2.3.1.4) catalyzes the transfer of an acetyl group from acetyl-CoA to this compound, forming N-acetyl-D-glucosamine-6-phosphate. wikipedia.orgnih.gov

Enzymatic Properties:

Studies on human placental GNA have identified three distinct forms of the enzyme (I, II, and III), all exhibiting an optimal pH of 9.7. nih.gov The kinetic parameters, however, show variation among these forms. nih.gov In contrast, the enzyme from the zoospores of Blastocladiella emersonii has a pH optimum of 8.05. researchgate.net

SourceEnzyme FormOptimal pHKm (this compound)Km (Acetyl-CoA)Reference
Human PlacentaForm I9.77.1 mM0.157 mM nih.gov
Form II9.73.0 mM0.187 mM
Form III9.73.0 mM0.280 mM
Blastocladiella emersonii-8.050.24 mM0.038 mM researchgate.net

Inhibition Profile:

The activity of human placental GNA is inhibited by high concentrations of either of its substrates. nih.gov It is also significantly inhibited by p-chloromercuribenzoate, and this inhibition can be reversed by dithiothreitol. nih.gov The enzyme does not require divalent cations for its activity, as demonstrated by the lack of inhibition by EDTA. nih.gov

Glucosamine-6-Phosphate Deaminase (NagB)

Glucosamine-6-phosphate deaminase (EC 3.5.99.6) catalyzes the conversion of this compound to D-fructose-6-phosphate and ammonia. nih.govwikipedia.orgnih.gov

Enzymatic Properties:

The enzymatic properties of NagB vary depending on the source organism. The enzyme from Bacillus subtilis is monomeric and does not require allosteric activators for its activity. nih.gov In contrast, the enzyme from the hyperthermophilic archaeon Thermococcus kodakaraensis shows a kinetic preference for the deamination reaction over the reverse reaction. nih.gov

SourcekcatKm (apparent)Substrate Inhibition (Ki)Reference
Bacillus subtilis28 s-10.13 mM~4 mM nih.gov

Inhibition Profile:

NagB from Bacillus subtilis exhibits substrate inhibition at high concentrations of this compound. nih.gov N-Acetyl-D-glucosamine 6-phosphate has been identified as an effector of this enzyme. wikipedia.org

Molecular Mechanisms of D Glucosamine 6 Phosphate Pathway Regulation

Transcriptional and Post-Transcriptional Control

Gene expression tuning is a critical component of regulating GlcN6P production. This is achieved through mechanisms that control the synthesis and stability of messenger RNA (mRNA) transcripts encoding key enzymes in the pathway.

In many Gram-positive bacteria, the expression of the glmS gene, which encodes for glutamine-fructose-6-phosphate amidotransferase (GlmS), is controlled by a unique regulatory element within the 5' untranslated region (UTR) of its own mRNA, known as the GlmS riboswitch. biomedres.uswikipedia.org This riboswitch functions as a dual-action sensor and catalyst; it is both a ribozyme and a riboswitch. biomedres.usresearchgate.net

The GlmS riboswitch directly binds to GlcN6P, the product of the GlmS enzyme. wikipedia.orgnih.gov When intracellular concentrations of GlcN6P are low, the glmS mRNA is stable and translated to produce the GlmS enzyme, leading to the synthesis of GlcN6P. biomedres.usresearchgate.net Conversely, when GlcN6P levels are high, it binds to the GlmS riboswitch, acting as a cofactor to activate the ribozyme's self-cleaving activity. wikipedia.orgnih.gov This self-cleavage of the mRNA leads to its degradation, thereby halting the translation of the GlmS enzyme and preventing the over-accumulation of GlcN6P. biomedres.uswikipedia.org This feedback mechanism provides an elegant and direct way for the cell to sense and respond to the levels of this crucial metabolite. h1.co

Table 1: Mechanism of GlmS Riboswitch Regulation

Intracellular GlcN6P Level GlmS Riboswitch State glmS mRNA Status GlmS Enzyme Production Outcome
LowInactiveStable and translatedActiveSynthesis of GlcN6P
HighActivated by GlcN6P bindingSelf-cleavage and degradationInhibitedDownregulation of GlcN6P synthesis

This interactive table summarizes the regulatory action of the GlmS riboswitch in response to varying levels of D-glucosamine-6-phosphate.

In bacteria such as Escherichia coli, the utilization of amino sugars is regulated at the transcriptional level by repressors like NagC. nih.govnih.gov NagC is a transcriptional repressor that controls the expression of the nag operons, which include genes for the transport and metabolism of N-acetylglucosamine (GlcNAc) and GlcN6P. frontiersin.orgnih.gov The nagB gene, encoding glucosamine-6-phosphate deaminase, is part of the nagE-nagBACD operon and is repressed by NagC. nih.govnih.gov

The activity of NagC is modulated by the intracellular concentration of N-acetyl-D-glucosamine-6-phosphate (GlcNAc6P). nih.govfrontiersin.org When GlcNAc6P levels are high, it acts as an inducer, binding to NagC and causing a conformational change that prevents NagC from binding to its operator sites on the DNA. nih.govfrontiersin.org This de-repression allows for the transcription of the nag operons, leading to the synthesis of enzymes required for amino sugar catabolism. nih.govnih.gov While sRNAs are known to regulate gene expression post-transcriptionally in bacteria, their specific role in directly regulating the this compound pathway is an area of ongoing research. tandfonline.com

Allosteric Regulation of Key Enzymes

Allosteric regulation provides a rapid and reversible mechanism to modulate enzyme activity in response to changing cellular conditions. wikipedia.org This involves the binding of effector molecules to a site on the enzyme distinct from the active site, leading to a change in the enzyme's conformation and catalytic activity. wikipedia.org

The first and rate-limiting enzyme in the HBP is glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). mdpi.com The activity of GFAT is subject to feedback inhibition by the ultimate end product of the pathway, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). biorxiv.orgnih.gov When UDP-GlcNAc levels are sufficiently high, it binds to an allosteric site on GFAT, inhibiting its activity and thus reducing the flow of substrates into the HBP. biorxiv.orgresearchgate.net This feedback mechanism is crucial for maintaining appropriate levels of UDP-GlcNAc and preventing its excessive accumulation. nih.govresearchgate.net

Table 2: Allosteric Regulation of GFAT by UDP-GlcNAc

Effector Molecule Target Enzyme Binding Site Effect on Enzyme Activity Metabolic Consequence
UDP-GlcNAcGFATAllosteric siteInhibitionDecreased flux through the HBP

This interactive table details the feedback inhibition of GFAT by the end product of the Hexosamine Biosynthesis Pathway.

In contrast to feedback inhibition, some enzymes in related pathways are allosterically activated by intermediate metabolites. For instance, in E. coli, the enzyme glucosamine-6-phosphate deaminase (NagB), which converts GlcN6P to fructose-6-phosphate and ammonia (B1221849), is allosterically activated by GlcNAc6P. nih.govnih.gov This activation increases the catalytic efficiency of NagB, promoting the catabolism of amino sugars when they are abundant. nih.govnih.gov Interestingly, human glucosamine-6-phosphate deaminase isoform 1 (hGNPDA1) exhibits a more complex allosteric regulation by GlcNAc6P, where it acts as a V-type activator and a K-type inhibitor. uniprot.org

Hormonal and Nutritional Influences on HBP Flux

The flux through the HBP is highly sensitive to the nutritional state of the cell and can be influenced by hormonal signals. nih.govresearchgate.net The availability of key substrates, including glucose, glutamine, acetyl-CoA, and UTP, directly impacts the rate of UDP-GlcNAc synthesis. nih.govfrontiersin.org For example, increased glucose availability can lead to a rapid increase in UDP-GlcNAc levels. nih.gov

Protein Degradation as a Regulatory Mechanism (e.g., PtsN degradation)

The regulation of the this compound pathway extends beyond transcriptional control and allosteric regulation to include post-translational modifications that dictate the fate of key regulatory proteins. A significant example of this is the targeted degradation of proteins, which provides a swift and irreversible mechanism to modulate pathway flux in response to changing cellular conditions. One such regulatory protein subject to degradation is PtsN (also known as EIIANtr), a component of the nitrogen-related phosphotransferase system (PTSNtr).

In organisms such as Salmonella typhimurium, the stability of PtsN is intricately linked to the availability of cellular amino sugars. Under conditions of amino sugar depletion, PtsN undergoes rapid degradation. This process is mediated by the Lon protease, a key ATP-dependent protease involved in the turnover of regulatory proteins and the degradation of abnormal proteins. The degradation of PtsN is preceded by its dephosphorylation, which is triggered by an excess of nitrogen. nih.gov

This regulatory mechanism suggests a model where the phosphorylation state of PtsN acts as a sensor for the cell's nitrogen status, while its subsequent stability is coupled to the availability of downstream products of the this compound pathway. When amino sugars are scarce, the degradation of PtsN can alter the phosphorylation cascade of the PTSNtr, thereby influencing the expression of genes and the activity of enzymes involved in nitrogen and carbon metabolism, including those in the this compound pathway.

The targeted degradation of PtsN represents a crucial control point, ensuring that the cellular investment in the this compound pathway is tightly coupled to the availability of its end products. This prevents the unnecessary synthesis of pathway intermediates and allows for a rapid shutdown of the pathway when it is not required.

Regulatory ProteinCondition for DegradationProtease InvolvedPreceding EventOrganism
PtsN (EIIANtr) Depletion of cellular amino sugarsLon proteaseDephosphorylation in response to nitrogen excessS. typhimurium

D Glucosamine 6 Phosphate in Cellular Processes and Macromolecule Biosynthesis

Extracellular Matrix Component Synthesis

In multicellular organisms, D-glucosamine-6-phosphate is indispensable for the synthesis of the components that form the extracellular matrix (ECM), the intricate network that provides structural and biochemical support to surrounding cells.

Glycosaminoglycan (GAG) Production (Hyaluronic Acid, Heparin, Chondroitin (B13769445) Sulfate)

This compound is the essential precursor for the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide required for the production of glycosaminoglycans (GAGs). mdpi.comnih.gov The pathway from GlcN-6P to UDP-GlcNAc involves a series of enzymatic reactions, as detailed in the table below.

StepSubstrateEnzymeProduct
1This compoundGlucosamine-phosphate N-acetyltransferase (GNPNAT1)N-acetyl-D-glucosamine-6-phosphate
2N-acetyl-D-glucosamine-6-phosphatePhosphoacetylglucosamine mutase (PGM3)N-acetyl-D-glucosamine-1-phosphate
3N-acetyl-D-glucosamine-1-phosphateUDP-N-acetylglucosamine pyrophosphorylase (UAP1)UDP-N-acetylglucosamine (UDP-GlcNAc)
This table outlines the enzymatic conversion of this compound to UDP-GlcNAc. mdpi.comresearchgate.net

This UDP-GlcNAc is a direct donor substrate for the synthesis of several key GAGs:

Hyaluronic Acid: A non-sulfated GAG composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Hyaluronan synthases directly utilize UDP-GlcNAc and UDP-glucuronic acid to elongate the hyaluronic acid chain at the plasma membrane.

Heparin and Heparan Sulfate: These are complex, sulfated GAGs with a backbone of repeating disaccharide units, typically containing a uronic acid (either D-glucuronic acid or L-iduronic acid) and N-acetyl-D-glucosamine. The initial polymer, heparosan, is synthesized using UDP-GlcNAc, which is then extensively modified by deacetylation, N-sulfation, epimerization, and O-sulfation.

Chondroitin Sulfate: This GAG consists of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-galactosamine (GalNAc). UDP-GlcNAc is a precursor to UDP-GalNAc, which is then used by chondroitin synthases to build the polysaccharide chain.

Cell Wall Biosynthesis in Microorganisms

In bacteria and fungi, this compound is a vital precursor for the synthesis of polysaccharides that are essential for the integrity and survival of the cell. tandfonline.comnih.gov Inhibition or deletion of the enzyme that produces GlcN-6P is lethal to these microorganisms. tandfonline.comnih.gov

Peptidoglycan and Lipopolysaccharide Synthesis in Bacteria

The bacterial cell wall owes its structural rigidity to peptidoglycan (PGN), a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues. This compound is the starting point for the synthesis of the UDP-GlcNAc precursor required for PGN assembly. nih.gov

The pathway in bacteria involves the sequential action of several enzymes:

GlmS (Glucosamine-6-phosphate synthase) converts fructose-6-phosphate (B1210287) to this compound. oup.com

GlmM (Phosphoglucosamine mutase) isomerizes this compound to glucosamine-1-phosphate. oup.com

GlmU , a bifunctional enzyme, then catalyzes the final two steps: the acetylation of glucosamine-1-phosphate to form N-acetyl-D-glucosamine-1-phosphate, followed by its uridinylation to produce UDP-GlcNAc. nih.gov

This UDP-GlcNAc is a direct substrate for the synthesis of both peptidoglycan and the lipid A component of lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govnih.gov For LPS, the biosynthesis begins with the acylation of UDP-GlcNAc, a reaction that initiates the formation of the lipid A anchor. nih.gov

Chitin (B13524) and N-Glycosylated Mannoproteins in Fungi

The fungal cell wall is a dynamic structure primarily composed of chitin, glucans, and mannoproteins. This compound is crucial for the synthesis of these components. nih.govnih.gov

Chitin: This structural homopolymer of β-(1,4)-linked N-acetyl-D-glucosamine provides rigidity to the fungal cell wall. nih.govnih.gov The synthesis of its precursor, UDP-GlcNAc, follows a pathway similar to that in eukaryotes. Fructose-6-phosphate is converted to this compound, which is then acetylated by glucosamine-6-phosphate N-acetyltransferase (Gna1) to N-acetyl-D-glucosamine-6-phosphate. nih.govresearchgate.net Subsequent steps yield UDP-GlcNAc, the substrate used by chitin synthases to build the growing polymer chain at the plasma membrane. researchgate.net The hexosamine biosynthetic pathway is considered the sole endogenous source of UDP-GlcNAc in fungi, making its enzymes attractive targets for antifungal drugs. nih.gov

N-Glycosylated Mannoproteins: These are proteins that are heavily modified with mannose-containing glycans and are embedded within the cell wall matrix. The synthesis of the N-glycan core, which is attached to asparagine residues on the protein, requires UDP-GlcNAc for the initial steps. This process is essential for proper protein folding, stability, and localization within the cell wall. tandfonline.comnih.gov

Protein Modification: Glycosylation and O-GlcNAcylation

The UDP-GlcNAc derived from this compound is a critical substrate for the post-translational modification of proteins, a process that profoundly impacts their function, localization, and stability. mdpi.comnih.gov

Glycosylation, the enzymatic process of attaching glycans to proteins, relies on the pool of UDP-GlcNAc generated by the HBP. researchwithrutgers.com N-linked glycosylation, which occurs on secretory and cell-surface proteins, begins in the endoplasmic reticulum with the transfer of a pre-assembled oligosaccharide precursor to the nascent polypeptide chain. frontiersin.org UDP-GlcNAc is essential for the synthesis of this precursor. frontiersin.org

A distinct and dynamic form of protein modification is O-GlcNAcylation. researchgate.net This process involves the attachment of a single N-acetyl-D-glucosamine sugar to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. researchgate.netnih.gov

FeatureN-linked GlycosylationO-GlcNAcylation
Location Endoplasmic Reticulum, GolgiNucleus, Cytoplasm, Mitochondria
Glycan Structure Complex, branched oligosaccharideSingle N-acetyl-D-glucosamine (GlcNAc)
Attachment Site Asparagine residuesSerine/Threonine residues
Key Enzyme(s) Multiple glycosyltransferasesO-GlcNAc transferase (OGT), O-GlcNAcase (OGA)
This table provides a comparative overview of N-linked glycosylation and O-GlcNAcylation. frontiersin.orgresearchgate.netnih.gov

Unlike the stable modifications of N-glycosylation, O-GlcNAcylation is a reversible process, with the O-GlcNAc transferase (OGT) adding the sugar and O-GlcNAcase (OGA) removing it. researchgate.net This cycling allows O-GlcNAcylation to function as a regulatory switch, akin to phosphorylation, in response to nutrient availability. Since the activity of OGT is highly dependent on the cellular concentration of UDP-GlcNAc, the HBP directly links the cell's metabolic state to the regulation of numerous signaling pathways, gene expression, and stress responses. nih.govresearchgate.net

UDP-GlcNAc as a Substrate for N- and O-Glycan Pathways

This compound is a critical intermediate in the hexosamine biosynthetic pathway (HBP), which culminates in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) nih.govnih.gov. This nucleotide sugar is a vital substrate for two major glycosylation pathways: N-linked glycosylation and O-linked β-N-acetylglucosamine (O-GlcNAc) modification, also known as O-GlcNAcylation. nih.gov The HBP integrates cellular metabolism by utilizing glucose, amino acids, fatty acids, and nucleotides to produce UDP-GlcNAc. frontiersin.orgresearchgate.net

N-linked glycosylation is a complex process that occurs in the endoplasmic reticulum and Golgi apparatus, where a large oligosaccharide chain is attached to asparagine residues of nascent proteins. researchgate.netnih.gov UDP-GlcNAc is essential for the initiation and branching of these N-glycan structures. researchgate.netresearchgate.net Specifically, it is required for the synthesis of the dolichol-phosphate-linked oligosaccharide precursor and for the subsequent branching reactions in the Golgi mediated by N-acetylglucosaminyltransferases. researchgate.netnih.gov

In contrast, O-GlcNAcylation is a dynamic and reversible post-translational modification that occurs on serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. nih.govresearchgate.net This process is catalyzed by a single pair of enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety from UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it. nih.govwikipedia.org Unlike the elaborate structures of N-glycans, O-GlcNAcylation involves the addition of a single N-acetylglucosamine molecule. wikipedia.org

The availability of UDP-GlcNAc directly influences the extent of both N- and O-glycosylation, positioning it as a critical regulatory node in cellular processes. nih.govresearchgate.net

O-GlcNAcylation as a Glucose-Sensing Mechanism

The O-GlcNAcylation process serves as a crucial glucose-sensing mechanism within the cell. nih.govmdpi.com Since the synthesis of UDP-GlcNAc via the hexosamine biosynthetic pathway is dependent on glucose availability, fluctuations in glucose levels directly impact the intracellular concentration of UDP-GlcNAc. researchgate.netroyalsocietypublishing.org Consequently, higher glucose levels lead to increased UDP-GlcNAc, which in turn enhances the O-GlcNAcylation of target proteins. nih.govroyalsocietypublishing.org This direct link allows cells to translate changes in nutrient status into widespread alterations in the proteome. researchgate.netnih.gov

In pancreatic β-cells, for instance, O-GlcNAc levels are sensitive to glucose concentrations, suggesting its role as a glucose sensor in regulating insulin (B600854) secretion. nih.gov Studies have shown that elevating nuclear O-GlcNAc can increase intracellular insulin levels and preserve glucose-stimulated insulin secretion during periods of chronic hyperglycemia. nih.gov This suggests that O-GlcNAcylation helps maintain the function of β-cells under high glucose conditions. nih.gov

Impact on Protein Function and Cellular Signaling

The addition of the O-GlcNAc moiety to proteins can profoundly impact their function and, consequently, a wide array of cellular signaling pathways. nih.govnih.gov This modification can alter protein stability, localization, and interactions with other proteins. nih.govresearchgate.net O-GlcNAcylation is a dynamic process, often occurring on the same serine and threonine residues that are targets for phosphorylation, leading to a complex interplay or "crosstalk" between these two critical post-translational modifications. nih.govnih.gov

O-GlcNAcylation has been shown to regulate the function of numerous proteins involved in key cellular processes:

Transcription and Gene Expression : Many transcription factors and co-factors are O-GlcNAcylated, which can modulate their activity, stability, and subcellular localization. nih.gov For example, the O-GlcNAcylation of transcription factors like NF-κB and Sp1 can alter their transcriptional activity. nih.gov In pancreatic β-cells, O-GlcNAcylation can influence the expression of the insulin gene. nih.gov

Cell Signaling : O-GlcNAcylation plays a significant role in various signaling pathways, including those involved in stress responses and metabolism. nih.govresearchgate.net For instance, many components of the insulin signaling pathway are O-GlcNAcylated, which can affect insulin sensitivity. royalsocietypublishing.org

Protein Stability : O-GlcNAcylation can protect proteins from degradation by interfering with ubiquitination, another post-translational modification that targets proteins for destruction by the proteasome. nih.govnih.gov

The widespread nature of O-GlcNAcylation and its responsiveness to the metabolic state of the cell highlight its importance as a global regulator of cellular physiology. nih.govresearchgate.net

Table of Research Findings on O-GlcNAcylation

Protein/ProcessEffect of O-GlcNAcylationCellular ContextReference
Insulin SecretionIncreased intracellular insulin levels and preserved glucose-stimulated secretionPancreatic β-cells nih.gov
NF-κBFacilitates nuclear movement and amplifies DNA binding and transcriptional functionsGeneral nih.gov
Sp1Increases nuclear localization and stability, but inhibits transactivationGeneral nih.gov
Insulin SignalingCan lead to insulin resistance by inhibiting glucose uptakeSkeletal muscle nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc)
N-acetylglucosamine
Glucose
Asparagine
Serine

Pathophysiological Implications of D Glucosamine 6 Phosphate Dysregulation

Metabolic Disorders

Alterations in the flux of the hexosamine biosynthetic pathway and the subsequent levels of D-glucosamine-6-phosphate are closely linked to the development of metabolic syndrome, a cluster of conditions that include insulin (B600854) resistance, type 2 diabetes mellitus, and obesity.

The hexosamine biosynthetic pathway is a branch of glycolysis, with approximately 2-5% of glucose entering this pathway. nih.gov The rate-limiting enzyme, glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), converts fructose-6-phosphate and glutamine into this compound and glutamate (B1630785). nih.govhmdb.ca Increased flux through the HBP, leading to elevated levels of this compound and its downstream product UDP-N-acetylglucosamine (UDP-GlcNAc), is a key mechanism implicated in the development of insulin resistance. nih.govyoutube.com

Sustained hyperglycemia can increase the concentration of UDP-HexNAc in muscles, contributing to insulin resistance. nih.gov The infusion of glucosamine (B1671600) has been shown to increase UDP-GlcNAc levels in muscle and significantly decrease insulin-stimulated glucose utilization in healthy subjects. nih.gov This glucosamine-induced insulin resistance is associated with the accumulation of glucosamine-6-phosphate, which correlates with the impairment of glucose transport. nih.gov

Chronic exposure of human skeletal muscle cells to glucosamine leads to a dose-dependent reduction in both basal and insulin-stimulated glucose uptake. oup.com While the total expression of glucose transporters (GLUT1, GLUT3, and GLUT4) may not change, the phosphorylation of glucose in intact cells is impaired. oup.com Interestingly, under these conditions, glycogen (B147801) synthase activity has been observed to increase. oup.com

The mechanism by which increased HBP flux induces insulin resistance is thought to be mediated by the O-GlcNAcylation of various intracellular proteins, a post-translational modification that utilizes UDP-GlcNAc. nih.gov This modification can alter the function of proteins involved in insulin signaling pathways.

Table 1: Effects of this compound Dysregulation on Insulin Signaling

Cellular Process Effect of Increased HBP Flux Key Mediators References
Glucose TransportDecreased insulin-stimulated uptakeGlucosamine-6-Phosphate, O-GlcNAcylation nih.govnih.govoup.com
Glucose PhosphorylationImpairedGlucosamine-6-Phosphate oup.com
Glycogen SynthesisPotentially increased activity of glycogen synthaseGlucosamine-6-Phosphate oup.com
Insulin Signaling CascadeAltered function of signaling proteinsO-GlcNAcylation nih.gov

The dysregulation of this compound has also been implicated in obesity and the process of adipogenesis, the formation of fat cells. Research has shown that phosphorylated glucosamine, or this compound, can inhibit the accumulation of lipids in cultured 3T3-L1 adipocytes. merckmillipore.com

This inhibitory effect on adipocyte differentiation appears to be mediated by the downregulation of key adipogenic transcription factors, including:

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) merckmillipore.com

Sterol regulatory element-binding protein 1 (SREBP1) merckmillipore.com

CCAAT/enhancer-binding protein-alpha (C/EBP-α) merckmillipore.com

Furthermore, treatment with this compound leads to the downregulation of adipocyte-specific gene promoters such as adipocyte fatty acid-binding protein, fatty acid synthase, lipoprotein lipase, and leptin. merckmillipore.com Conversely, it upregulates the expression of preadipocyte factor 1 mRNA, which is known to inhibit adipogenesis. merckmillipore.com

While direct links between this compound and obesity in humans are still being investigated, the broader context of glucose metabolism is critical. Glucose-6-phosphate dehydrogenase (G6PD), an enzyme in the pentose (B10789219) phosphate (B84403) pathway which branches off from glycolysis alongside the HBP, is implicated in adipose tissue inflammation and systemic insulin resistance in obesity. researchgate.netnih.gov Aberrant upregulation of G6PD in adipose tissue can lead to dysregulation of lipid metabolism. diabetesjournals.org

Oncogenesis and Cancer Metabolism

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. The hexosamine biosynthetic pathway is frequently upregulated in various cancers, playing a crucial role in oncogenesis and cancer metabolism. mdpi.comnih.gov

Elevated HBP activity is a hallmark of many cancer types. nih.gov This increased flux is driven by the high glucose uptake characteristic of cancer cells, often referred to as the Warburg effect. mdpi.com The HBP integrates glucose, glutamine, fatty acids, and nucleotide metabolism to produce UDP-GlcNAc. umich.edu This positions the pathway as a critical nutrient sensor that supports the anabolic needs of proliferating cancer cells. mdpi.comumich.edu

The dysregulation of the HBP in cancer leads to abnormal protein glycosylation, including both N-glycosylation and O-GlcNAcylation. nih.gov These post-translational modifications affect the function of numerous proteins involved in cellular signaling, contributing to cancer development and progression. nih.gov An elevated HBP flux has been associated with the promotion of cancer stem cell characteristics and enhanced resistance to chemotherapy. nih.gov

Glucosamine-6-phosphate deaminases (GNPDAs) are enzymes that catalyze the reversible conversion of this compound back to fructose-6-phosphate and ammonium (B1175870). nih.govsemanticscholar.org This reaction provides a link between the hexosamine pathway and glycolysis. There are two isoenzymes, GNPDA1 and GNPDA2, which have been implicated in cancer metabolism. semanticscholar.org

By converting this compound to fructose-6-phosphate, GNPDAs can redirect metabolites from the HBP back into the glycolytic pathway, potentially providing cancer cells with a source of glycolytic intermediates to fuel their energy demands. dovepress.com This is particularly relevant in hepatocellular carcinoma, where GNPDA1 is often highly expressed and promotes tumor progression. dovepress.comtandfonline.com

Table 2: Role of Glucosamine-6-Phosphate Deaminases in Cancer

Enzyme Function Implication in Cancer References
GNPDA1Converts this compound to fructose-6-phosphate and ammoniumHigh expression in hepatocellular carcinoma promotes tumor progression. dovepress.comtandfonline.com
GNPDA2Converts this compound to fructose-6-phosphate and ammoniumImplicated in cancer and metabolic diseases. semanticscholar.org

Infectious Diseases

The hexosamine biosynthetic pathway and its intermediates, including this compound, are also of significant importance in the context of infectious diseases, particularly those caused by fungi.

The fungal cell wall is a crucial structure for viability and protection against the host immune system. nih.gov Chitin (B13524) is an essential component of the fungal cell wall, and its synthesis is dependent on the availability of UDP-GlcNAc, the end product of the HBP. nih.gov Therefore, the enzymes of the HBP, which are responsible for the production of this compound and its subsequent conversion to UDP-GlcNAc, represent promising targets for the development of novel antifungal drugs. nih.govnih.gov Inhibition of glucosamine-6-phosphate synthase, the enzyme that produces this compound, has been explored as a potential antimicrobial strategy. nih.gov

In the context of viral infections, the metabolic state of the host cell can influence the course of the infection. Glucose-6-phosphate dehydrogenase (G6PD) deficiency, which affects a related pathway of glucose metabolism, has been shown to increase susceptibility to certain viral infections. mdpi.com While not a direct effect of this compound, this highlights the intricate link between glucose metabolism pathways and the host response to pathogens. Deficiencies in G6PD can impair the production of NADPH, which is essential for protecting cells against oxidative stress, a common feature of viral infections. mdpi.commdpi.com

Neurodegenerative Conditions

Emerging research has pointed towards a connection between dysregulation of glucose metabolism, specifically the hexosamine pathway, and the pathophysiology of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Alterations in the levels of this compound deaminase 2 (GNPDA2), an enzyme that catalyzes the conversion of this compound to fructose-6-phosphate and ammonia (B1221849), have been observed in the olfactory bulb of individuals with these conditions. nih.gov The olfactory bulb is an area of the brain known to be affected early in the progression of both Alzheimer's and Parkinson's disease. nih.gov

While the precise role of GNPDA2 in neurodegeneration is still under investigation, its alteration suggests a disruption in the delicate balance of the hexosamine pathway in affected brain regions. nih.gov This enzymatic step is crucial for regulating the intracellular pool of this compound and its downstream products. Dysregulation of this enzyme could therefore have significant consequences for neuronal function and survival.

The accumulation of misfolded proteins, such as amyloid-β (Aβ) plaques and hyperphosphorylated tau-containing neurofibrillary tangles, is a hallmark of Alzheimer's disease. nih.gov Recent studies have explored the potential of glucosamine and its derivatives, including this compound, to modulate the toxicity associated with these protein aggregates. Research indicates that certain monosaccharides, particularly glucosamine-6-sulfate and glucosamine-6-phosphate, can interact with Aβ aggregates. nih.gov This interaction has been shown to reduce neuronal cell death and mitigate the damage to cellular membranes caused by Aβ. nih.gov

Furthermore, these compounds have demonstrated the ability to decrease acetylcholinesterase activity, which is often elevated in the context of Alzheimer's disease, and to counteract insulin resistance, another metabolic feature associated with the condition. nih.gov The potential neuroprotective effects of this compound and related compounds may stem from their ability to interfere with the aggregation process or to modulate cellular pathways that are disrupted by neurotoxic protein species.

Table 2: Investigated Effects of Glucosamine Derivatives on Aβ-Mediated Pathological Hallmarks

CompoundEffect on Aβ AggregatesReduction in Neuronal Cell DeathReduction in Aβ-mediated Membrane DamageReduction in Acetylcholinesterase Activity
Glucosamine-6-phosphateInteractionYesYesYes
Glucosamine-6-sulfateInteractionYesYesYes

Other Physiological Roles

This compound is a pivotal molecule in the synthesis of glycosaminoglycans (GAGs), which are essential components of the extracellular matrix and play a significant role in tissue remodeling. One of the most important GAGs is hyaluronan (also known as hyaluronic acid), a polymer of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. The synthesis of the N-acetyl-D-glucosamine component is directly dependent on the availability of this compound.

The production of UDP-N-acetylglucosamine, the immediate precursor for hyaluronan synthesis, begins with the conversion of fructose-6-phosphate to this compound by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). nih.gov This initial step is considered rate-limiting for the entire pathway. nih.gov Therefore, the regulation of this compound levels is crucial for controlling the rate of hyaluronan synthesis, which is vital for processes such as wound healing, cell migration, and maintaining the structural integrity of tissues.

The hexosamine biosynthesis pathway, and by extension this compound, is implicated in the critical processes of mammalian oocyte maturation and early embryonic development. During oocyte maturation, there is a significant increase in glucose flux through the hexosamine pathway. nih.gov This metabolic shift is essential for the production of UDP-N-acetylglucosamine, which is then utilized for the synthesis of hyaluronic acid. nih.gov Hyaluronic acid is a key component of the extracellular matrix that facilitates the expansion of cumulus cells surrounding the oocyte, a process necessary for successful ovulation and fertilization. nih.gov

Following fertilization, the early embryo relies on nutrient-sensing pathways to guide its development. The hexosamine biosynthesis pathway is thought to function as a glucose-sensing mechanism in the preimplantation embryo. oup.com The ability of glucosamine, which can be converted to this compound, to support blastocyst formation in the absence of glucose highlights the importance of this pathway for early embryonic differentiation and survival. oup.com Repetitive changes in intracellular calcium concentration are what trigger egg activation and the initiation of embryonic development. ksdb.org

Advanced Research Methodologies for D Glucosamine 6 Phosphate Studies

Enzymatic Assays and Kinetic Characterization

The study of enzymes that produce or utilize D-glucosamine-6-phosphate is fundamental to understanding its metabolic fate. A variety of enzymatic assays are employed to quantify the activity of these enzymes, with a notable example being glucosamine-6-phosphate synthase (GlmS), which catalyzes the formation of GlcN-6-P from fructose-6-phosphate (B1210287) and glutamine.

One innovative method for quantifying D-glucosamine-6P production involves matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS). This assay is based on the in situ N-acetylation of GlcN-6P, followed by analysis using an internal standard, N-(13C2)acetylglucosamine-6P. This technique has proven effective for detailed kinetic studies of glucosamine-6P synthase.

Kinetic characterization of enzymes such as human glutamine-fructose-6-phosphate amidotransferase I (hGFAT1) has revealed important regulatory mechanisms. A sensitive assay measuring the production of GlcN-6-P showed that hGFAT1 has a high affinity for fructose-6-phosphate, with a Michaelis constant (Km) of 7 µM. Furthermore, this research demonstrated that the product, GlcN-6-P, acts as a potent competitive inhibitor with an inhibition constant (Ki) of 6 µM, highlighting a key feedback mechanism in the hexosamine pathway.

Another critical enzyme, this compound deaminase, which converts GlcN-6-P to fructose-6-phosphate and ammonia (B1221849), is also subject to kinetic analysis to understand its role in amino sugar metabolism. Additionally, the phosphorylation of D-glucosamine to this compound by hexokinase is a key entry point into this pathway, and its kinetics are studied to understand the initial steps of glucosamine (B1671600) metabolism.

Kinetic Parameters of Enzymes Involved in this compound Metabolism
EnzymeSubstrateKinetic ParameterValueOrganism/Source
Human GFAT1Fructose-6-PhosphateKm7 µMRecombinant Human
Human GFAT1This compoundKi6 µMRecombinant Human
Bacillus subtilis GlmS (Wild Type)D-fructoseKm>1 MBacillus subtilis
Bacillus subtilis GlmS (BK19 Mutant)D-fructoseKm45 mMBacillus subtilis
Bacillus subtilis GlmS (Wild Type)D-fructosekcat0.01 s-1Bacillus subtilis
Bacillus subtilis GlmS (BK19 Mutant)D-fructosekcat58 s-1Bacillus subtilis

High-Resolution Structural Determination

Understanding the three-dimensional structure of enzymes that bind to this compound or its analogs is essential for elucidating their mechanisms of action and for designing specific inhibitors.

X-Ray Crystallography of Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in revealing the atomic details of how enzymes interact with their substrates and inhibitors. For instance, the crystal structure of the isomerase domain of glucosamine-6-phosphate synthase from the human pathogen Candida albicans has been determined. This work has provided insights into the features that distinguish the fungal enzyme from its prokaryotic counterparts, particularly in terms of its quaternary structure and the binding of allosteric inhibitors. nih.gov

Similarly, the crystal structure of Escherichia coli glucosamine-6-phosphate synthase has been solved, revealing a hydrophobic channel that facilitates the transfer of ammonia between the enzyme's two active sites. nih.gov Structural studies of D-glucosaminate-6-phosphate ammonia-lyase, another key enzyme, have uncovered a novel octameric assembly. nih.gov

Selected X-Ray Crystallography Structures of Enzymes Interacting with this compound or Analogs
EnzymeLigandPDB IDResolution (Å)Organism
Glucosamine-6-Phosphate SynthaseGlucose-6-Phosphate1JXA3.10Escherichia coli
Glucosamine-6-Phosphate Deaminase-1J5XN/AEscherichia coli
D-Glucosaminate-6-phosphate ammonia-lyase-N/A2.58Salmonella enterica serovar typhimurium
Isomerase domain of Glucosamine-6-Phosphate Synthase-N/A3.8Candida albicans

Solution Structure Analysis (e.g., SAXS)

While X-ray crystallography provides static snapshots of molecules, small-angle X-ray scattering (SAXS) offers valuable information about their shape and conformational changes in solution, which is more representative of their native state. SAXS has been used to deduce the solution structure of the native, tetrameric glucosamine-6-phosphate synthase from Candida albicans. nih.gov This technique is particularly powerful for assessing conformational transitions that occur upon ligand binding, providing a more dynamic picture of enzyme function. nih.gov

Computational Approaches (Molecular Dynamics, Docking)

Computational methods, including molecular dynamics (MD) simulations and molecular docking, complement experimental techniques by providing dynamic and energetic insights into enzyme-ligand interactions.

Molecular dynamics simulations have been performed on glucosamine-6-phosphate synthase to study the effects of inhibitor binding. frontiersin.org These simulations have revealed changes in the mobility of the enzyme structure upon ligand binding, identifying key amino acid residues whose flexibility is affected. frontiersin.org Such studies are crucial for understanding the allosteric regulation of the enzyme. frontiersin.org

Molecular docking studies have been used to investigate the binding of potential inhibitors to glucosamine-6-phosphate synthase from organisms like Rhizopus oryzae. By predicting the binding poses and energies of small molecules in the enzyme's active site, researchers can identify promising candidates for novel antifungal drugs.

Genetic Manipulation and Functional Genomics

Altering the expression of genes encoding enzymes in the this compound metabolic pathway is a powerful approach to understanding their physiological roles.

Gene Silencing and Overexpression Studies

Gene silencing techniques, such as RNA interference (RNAi) and CRISPR-Cas9, allow for the specific reduction or complete knockout of gene expression. Studies using CRISPR-mediated knockout of the gene for glutamine fructose-6-phosphate amidotransferase (GFAT), the enzyme that produces GlcN-6-P, have shown that its loss inhibits cancer cell growth. This effect could be reversed by the addition of exogenous N-acetyl-D-glucosamine, demonstrating the essential role of the hexosamine pathway in these cells. Furthermore, siRNA-mediated knockdown of GFAT1 has been shown to decrease the cellular content of UDP-N-acetylglucosamine, a downstream product of GlcN-6-P.

Conversely, overexpression of GFAT in transgenic mice has been used to investigate the consequences of increased flux through the hexosamine pathway. These studies have demonstrated that elevated GFAT activity in skeletal muscle and adipose tissue leads to insulin (B600854) resistance. In the liver, GFAT overexpression results in enhanced glycogen (B147801) storage, hyperlipidemia, and obesity. These findings underscore the critical role of this compound and its metabolic pathway in systemic glucose homeostasis and the development of metabolic diseases.

Directed Evolution for Enzyme Engineering

Directed evolution is a powerful technique used to engineer enzymes with improved or novel properties, representing a significant advance in studying and manipulating pathways involving this compound. scispace.comnih.gov This process mimics natural selection in a laboratory setting, involving iterative rounds of gene mutation and screening or selection to identify enzyme variants with desired characteristics such as enhanced catalytic efficiency, stability, or altered substrate specificity. scispace.comillinois.edu

A prime example of its application is in the engineering of Glucosamine-6-Phosphate Synthase (GlmS), the enzyme that catalyzes the conversion of fructose-6-phosphate (Fru-6P) into GlcN-6P. acs.org Researchers have utilized directed evolution to modify GlmS to efficiently catalyze the direct conversion of D-fructose to glucosamine (GlcN), bypassing the need for the phosphorylated substrate. acs.org This process involves creating a library of mutant genes, expressing the corresponding enzyme variants, and screening them for the desired activity. nih.gov

In one study, semi-rational design and site-directed mutagenesis were employed to improve the catalytic efficiency of GlmS. acs.org Through iterative cycles, beneficial mutations were identified that significantly enhanced the enzyme's activity towards the non-natural substrate, D-fructose. The findings from such studies demonstrate the potential of directed evolution to not only optimize biocatalysts for industrial production but also to probe the structure-function relationships of enzymes central to GlcN-6P metabolism. illinois.eduacs.org

Table 1: Example of Beneficial Mutations in BsGlmS Engineered via Directed Evolution This table is for illustrative purposes based on findings from directed evolution studies.

Mutant Variant Fold Increase in Catalytic Activity (Compared to Wild-Type)
S596D/V597G ~2.5x
S347H ~1.8x
G299Q ~1.5x
BsGlmS-BK19 (Combined) >4x

Analytical Chemistry Techniques for Metabolite Quantification

Accurate quantification of this compound in biological samples is essential for studying its metabolic roles. However, this presents significant analytical challenges due to the compound's high polarity, its presence alongside structurally similar isomers, and the complexity of biological matrices. nih.govresearchgate.net

Spectrophotometric Methods (e.g., Morgan and Elson color reaction)

The Morgan-Elson color reaction is a classical spectrophotometric method for the determination of hexosamines like glucosamine. nih.govascls.org The method, first described by Elson and Morgan in 1933, is based on the principle that N-acetylglucosamine (NAG), formed under specific alkaline conditions, reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a reddish-purple colored product. nih.govascls.orgscispace.com The intensity of this color, which can be measured with a spectrophotometer typically at a wavelength of 585 nm, is proportional to the amount of hexosamine present. ascls.org

While the original reaction is not specific for phosphorylated hexosamines, it can be adapted to quantify GlcN-6P. nih.gov This typically requires a preliminary hydrolysis step to remove the phosphate (B84403) group, followed by the colorimetric reaction. nih.gov Despite the availability of newer techniques, the Morgan-Elson method and its modifications are still valued for their utility in various biological applications, especially for determining total hexosamine content. ascls.orgscispace.com

Chromatographic and Mass Spectrometric Approaches

Chromatography and mass spectrometry are highly sensitive and selective methods favored for the simultaneous analysis of multiple metabolites, including this compound. researchgate.net These approaches can overcome the limitations of colorimetric assays by distinguishing between closely related isomers. nih.govthermofisher.cn

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool, but the high polarity of sugar phosphates like GlcN-6P leads to poor retention on standard reverse-phase chromatography columns. nih.gov To address this, chemical derivatization is often employed. For instance, the primary amine group of GlcN-6P can be reacted with a reagent like octanoic anhydride, which increases its hydrophobicity and improves its chromatographic retention. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for quantifying sugar phosphates. nih.gov This method also requires derivatization (e.g., silylation) to make the analytes volatile. GC-MS can offer excellent separation of different sugar phosphates and provide high sensitivity, capable of detecting femtomole levels of the compounds. nih.gov High-resolution mass spectrometry further enhances the ability to differentiate isomers by analyzing their unique fragmentation patterns. thermofisher.cn

Table 2: Comparison of Analytical Techniques for this compound

Technique Principle Advantages Challenges
Spectrophotometry Colorimetric reaction (Morgan-Elson) Simple, cost-effective Low specificity, requires hydrolysis for GlcN-6P, interference from other substances nih.govascls.org
LC-MS/MS Separation by liquid chromatography, detection by mass spectrometry High sensitivity and specificity, can distinguish isomers nih.govresearchgate.net Poor retention of polar GlcN-6P, often requires derivatization nih.gov
GC-MS Separation of volatile derivatives by gas chromatography, detection by mass spectrometry High sensitivity, excellent separation nih.gov Requires derivatization to increase volatility nih.gov

In Vitro and In Vivo Model Systems

To understand the functional role of this compound in a biological context, researchers rely on various in vitro and in vivo model systems. These models allow for the investigation of the hexosamine biosynthetic pathway and its impact on cellular processes and organismal physiology.

Cell Line Studies

Cell lines provide a controlled in vitro environment to study the metabolic pathways involving GlcN-6P. A significant challenge in such studies is that phosphorylated sugars like GlcN-6P generally cannot cross the cell membrane, as phosphorylation is a mechanism cells use to trap sugars intracellularly. researchgate.net Therefore, research often focuses on manipulating the enzymes that produce or consume GlcN-6P within the cell.

For example, studies on hepatocellular carcinoma (HCC) have investigated the role of glucosamine-6-phosphate isomerase 1 (GNPDA1), an enzyme that converts GlcN-6P to fructose-6-phosphate. nih.gov By using short hairpin RNA (shRNA) to knock down the expression of GNPDA1 in HCC cell lines such as SMMC-7721 and Huh7, researchers have been able to demonstrate the enzyme's role in promoting tumor cell migration and invasion. nih.gov These experiments highlight how cell line models are invaluable for dissecting the specific functions of components of the GlcN-6P metabolic network in disease states like cancer. nih.gov

Animal Models (e.g., Transgenic Mice)

Genetically engineered mouse models (GEMMs), particularly transgenic mice, are critical for studying the systemic and long-term effects of alterations in this compound metabolism in a whole organism. mdpi.com These models allow for reverse genetics, where a specific gene is altered to observe the resulting phenotype. mdpi.com

Techniques such as CRISPR/Cas9 or the Cre-lox system enable the creation of tissue-specific or whole-body knockouts of genes encoding enzymes like GlmS or GNPDA1. mdpi.com For instance, a mouse model with a targeted deletion of the GNPDA1 gene could be used to investigate the in vivo consequences of elevated GlcN-6P levels on processes like insulin resistance or tissue development. Similarly, transgenic mice overexpressing an enzyme in the pathway can help elucidate the effects of increased metabolic flux through the hexosamine pathway. nih.gov These animal models are indispensable for validating findings from cell culture and for understanding the complex physiological roles of GlcN-6P in health and disease. mdpi.comimrpress.com

Table 3: Common Genetic Engineering Techniques Used in Animal Models

Technique Description Application to GlcN-6P Research
Conventional Knockout The target gene is inactivated in all cells of the animal. Studying the systemic effects of the complete absence of an enzyme like GlmS.
Conditional Knockout (e.g., Cre-lox) The target gene is inactivated in specific cell types or at a specific time. Investigating the role of GlcN-6P metabolism in a particular tissue, such as liver or muscle. mdpi.com
Transgene Overexpression A foreign or modified gene is introduced and expressed. Examining the consequences of elevated enzyme activity and increased GlcN-6P production. nih.gov
CRISPR/Cas9 A versatile gene-editing tool used to create knockouts, knock-ins, or specific mutations. Precisely modifying genes in the hexosamine pathway to study the effects of specific mutations found in human diseases. nih.gov

Future Directions and Emerging Research Avenues

Elucidation of Unresolved Regulatory Mechanisms

The flux through the HBP is tightly controlled, yet many aspects of its regulation remain to be fully elucidated. The rate-limiting enzyme, glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), which synthesizes GlcN-6-P, is a key control point. frontiersin.orgnih.govresearchgate.net While it is known to be subject to feedback inhibition by the pathway's end-product, UDP-GlcNAc, and by GlcN-6-P itself, the nuances of this regulation are still under investigation. nih.govnih.gov

Key unresolved areas include:

Phosphorylation of GFAT: Up to 20 different phosphorylation sites have been identified on GFAT, but the specific kinases and the functional consequences for the vast majority of these modifications are unknown. nih.gov Understanding how cellular signaling pathways impinge upon GFAT activity through phosphorylation is a critical area for future research.

Salvage Pathway Regulation: Cells can generate UDP-GlcNAc not only through the de novo HBP but also via salvage pathways that utilize glucosamine (B1671600) and N-acetylglucosamine. The regulation of these salvage mechanisms is described as enigmatic and it is unclear which cell types preferentially use de novo versus salvage pathways. nih.gov

Downstream Enzyme Regulation: Regulation also occurs at steps beyond GlcN-6-P synthesis. For instance, in E. coli, the enzyme glucosamine-6P deaminase (NagB) is allosterically activated by N-acetylglucosamine-6-phosphate, adding another layer of control to the metabolic fate of amino sugars. nih.govnih.gov The extent of such downstream regulation in mammals is not fully appreciated.

Comprehensive Understanding of D-Glucosamine-6-Phosphate in Cell Signaling

The HBP, through GlcN-6-P, functions as a master nutrient sensor, integrating information about the status of multiple metabolic pathways to influence cell signaling. frontiersin.orgnih.govnih.gov The primary way it achieves this is by controlling the cellular pool of UDP-GlcNAc, which dictates the extent of protein O-GlcNAcylation. This modification is a crucial regulator of signal transduction, with widespread effects on cellular physiology and pathophysiology. nih.govwikipedia.org

Future research will focus on:

Mapping O-GlcNAcylation Sites: A comprehensive mapping of O-GlcNAcylation sites on signaling proteins is necessary to understand how changes in HBP flux, and thus GlcN-6-P levels, are translated into specific cellular responses.

Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation can occur on the same or adjacent sites on proteins, leading to a complex interplay or "crosstalk" between these two major regulatory modifications. wikipedia.org Deciphering this crosstalk is essential for understanding how cells integrate nutrient status with growth factor signaling and stress responses.

Specific Signaling Pathways: The HBP has been implicated in modulating key signaling pathways. For example, it is required for sustaining growth factor signaling via the IL-3 receptor and has been shown to influence the activation of transcription factors like NF-κB and NFATc1 in cancer cells. nih.govnih.gov Furthermore, elevated HBP flux is linked to insulin (B600854) resistance, partly by impairing insulin signaling pathways. frontiersin.orgyoutube.com A deeper, mechanistic understanding of how GlcN-6-P metabolism impacts these and other specific pathways is a major goal.

Further Characterization of Isoenzyme-Specific Functions

Several key enzymes involved in the metabolism of this compound exist as multiple isoforms, or isoenzymes, which often exhibit distinct tissue distributions and regulatory properties. medmuv.comfblt.cz Characterizing the specific functions of these isoenzymes is crucial for understanding their roles in health and disease.

Two key enzyme families with important isoforms are:

Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT): In humans and mice, there are two main isoforms, GFAT1 and GFAT2, encoded by different genes. GFAT1 is widely expressed, whereas GFAT2 expression is predominant in the central nervous system. nih.gov Emerging evidence suggests distinct roles in pathology; for example, high expression of GFPT2 (GFAT2) has been associated with poor clinical outcomes in certain cancers like leiomyosarcoma. aacrjournals.org

Glucosamine-6-Phosphate Deaminase (GNPDA): This enzyme, which converts GlcN-6-P back to fructose-6-phosphate and ammonium (B1175870), also has two known isoenzymes, GNPDA1 and GNPDA2. These isoforms have been implicated in cancer and metabolic diseases, potentially playing distinct roles in supplying carbon to glycolysis and contributing to cellular ammonia (B1221849) metabolism. nih.gov

Future work will need to systematically investigate the unique kinetic properties, regulatory mechanisms, and physiological roles of these isoenzymes to determine if they can be selectively targeted for therapeutic benefit.

EnzymeIsoformPrimary Tissue DistributionKnown/Emerging Roles
Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT)GFAT1Most tissuesGeneral HBP flux, neuromuscular transmission nih.gov
GFAT2 (GFPT2)Central Nervous SystemAssociated with poor outcomes in some cancers nih.govaacrjournals.org
Glucosamine-6-Phosphate Deaminase (GNPDA)GNPDA1-Ammonia metabolism and glycolytic supply in cancer nih.gov
GNPDA2-Implicated in cancer and metabolic diseases nih.gov

Exploring Novel Therapeutic Interventions Beyond Current Targets

The critical role of the HBP in various pathologies, including cancer, diabetes, and microbial infections, makes it an attractive target for therapeutic intervention. johnshopkins.edunih.gov Glucosamine-6-phosphate synthase (GFAT) is a particularly promising target for the development of antimicrobial and antidiabetic agents. nih.gov

Future therapeutic strategies may include:

Development of Specific Inhibitors: Research is focused on designing highly selective inhibitors that target different domains of GFAT, such as the glutamine-binding site or the fructose-6-phosphate binding site. nih.govresearchgate.net This includes glutamine analogues and transition-state intermediate analogues.

Prodrug Approaches: A significant challenge with many HBP inhibitors is their poor ability to penetrate cell membranes. The development of prodrugs, which are inactive compounds converted to active inhibitors inside the cell, is a promising strategy to overcome this limitation. nih.gov

Targeting New Disease Contexts: Beyond cancer and infections, targeting the HBP is being explored for other conditions. For example, modulating HBP-related processes shows potential as a therapeutic strategy for osteoarthritis following cartilage trauma. nih.gov

Diagnostic and Imaging Agents: Glucosamine analogs can be taken up by cells with high HBP activity. This property can be exploited to develop new imaging agents, such as radiolabeled glucosamine analogs, for the diagnosis and monitoring of diseases like diffuse large B-cell lymphoma. nih.gov

Inhibitor ClassTarget Site/MechanismTherapeutic Goal
L-glutamine AnaloguesActive-site-directed inactivators of the glutamine-binding domain of GFATAntimicrobial, Anticancer nih.govnih.govresearchgate.net
Amino Sugar Phosphate (B84403) AnaloguesCompetitive inhibitors with regard to Fructose-6-PhosphateAntimicrobial nih.gov
Transition State Intermediate AnaloguesMimic the transition state of the sugar isomerization reaction in GFATAntimicrobial nih.govresearchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

To fully grasp the complexity of this compound and the HBP, a systems-level approach is required. The integration of multiple "omics" datasets—including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—offers a powerful strategy to build a holistic model of how the HBP functions and is regulated. omicstutorials.comnih.govnih.gov

This systems biology approach will be crucial for:

Mapping Network Interactions: By combining different omics layers, researchers can map the intricate network of interactions between the genes, proteins, and metabolites of the HBP and its connected pathways. omicstutorials.com

Understanding Dynamic Regulation: A multi-omics approach can provide a dynamic view of how the flux through the HBP is modulated by different nutrient conditions or cellular stresses and how this, in turn, impacts the global landscape of protein O-GlcNAcylation.

Identifying Novel Regulatory Nodes and Biomarkers: Integrating large-scale datasets may uncover previously unknown regulatory mechanisms or identify novel biomarkers associated with HBP dysregulation in disease. researchgate.net

Given that the HBP integrates signals from numerous metabolic pathways to regulate thousands of proteins via O-GlcNAcylation, a multi-omics, systems-level understanding is not just a future direction but a necessity to unravel its profound impact on cellular physiology.

Q & A

Q. What enzymatic assays are used to detect and quantify D-glucosamine-6-phosphate in biological samples?

this compound (GlcN6P) can be detected via coupled enzymatic reactions. First, hexokinase phosphorylates D-glucosamine using ATP to form GlcN6P. Subsequently, glucosamine-6-phosphate deaminase (GNPDA) converts GlcN6P to fructose-6-phosphate and ammonium, which can be quantified spectrophotometrically or via ammonia-sensitive probes. Phosphoglucose isomerase (PGI) further converts fructose-6-phosphate to glucose-6-phosphate for downstream analysis . This method is highly specific and avoids interference from structurally similar metabolites.

Q. What is the structural basis for ammonia channeling in glucosamine-6-phosphate synthase?

Glucosamine-6-phosphate synthase (GlmS) is a bifunctional enzyme with a glutaminase domain and an isomerase domain. The crystal structure of the E. coli enzyme reveals an 18 Å hydrophobic channel connecting these domains, facilitating ammonia transfer from glutamine hydrolysis to the sugar-phosphate substrate. The C-terminal decapeptide acts as a regulatory element, ensuring efficient substrate channeling and preventing ammonia dissipation . Structural studies using X-ray crystallography have been critical in elucidating this mechanism.

Q. How does this compound integrate into amino sugar metabolism?

GlcN6P is a central metabolite in the hexosamine biosynthesis pathway (HBP), linking carbohydrate and nitrogen metabolism. It is synthesized from fructose-6-phosphate and glutamine via GlmS. Downstream, GlcN6P is converted to UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for glycoproteins and glycosaminoglycans. Metabolic flux analysis using isotopic labeling (e.g., ¹³C-glucose) and LC-MS can track its incorporation into nucleotide sugars and glycoconjugates .

Q. What role does glucosamine-6-phosphate deaminase (GNPDA) play in GlcN6P catabolism?

GNPDA catalyzes the reversible deamination of GlcN6P to fructose-6-phosphate and ammonium, regulating cellular levels of GlcN6P. The human GNPDA2 isoform (30.9 kDa) is an allosteric enzyme critical for amino sugar homeostasis. Kinetic studies using purified recombinant enzyme and NMR-based substrate tracking are used to characterize its activity and regulatory mechanisms .

Advanced Research Questions

Q. How do active-site residues in glucosamine-6-phosphate synthase mediate isomerization?

The isomerase domain of GlmS employs a catalytic triad (His504, Glu488, Lys603) to facilitate sugar-phosphate isomerization. His504 opens the substrate ring, while Glu488 transfers protons during enediol intermediate formation. Lys603 stabilizes the intermediate via electrostatic interactions. Site-directed mutagenesis of these residues, combined with isotope exchange experiments, has validated their roles in catalysis .

Q. What structural features enable this compound to activate the glmS ribozyme?

The glmS ribozyme binds GlcN6P in an open, solvent-accessible pocket, where the amine group of GlcN6P acts as a general acid-base catalyst. Crystal structures of the ribozyme-coenzyme complex show preformed active sites, with GlcN6P inducing conformational changes that stabilize the transition state. Competitive inhibition studies with glucose-6-phosphate and analogues (e.g., 6-azido-GlcN) further define cofactor specificity .

Q. How can synthetic analogues of GlcN6P be designed to probe enzyme mechanisms or ribozyme activity?

Analogues like 6-azido-GlcN and 6-phospho-2-aminoglucolactam are synthesized via selective phosphorylation (e.g., TES protection/Mitsunobu chemistry) or enzymatic modification. These compounds are used in kinetic assays, X-ray crystallography, and RNA cleavage studies to dissect binding interactions and catalytic requirements .

Q. What metabolic perturbations arise from dysregulated GlcN6P synthesis in disease models?

Overexpression of glutamine:fructose-6-phosphate amidotransferase (GFA), the rate-limiting HBP enzyme, in cell models reduces insulin sensitivity in glycogen synthase regulation. Stable isotope-resolved metabolomics (SIRM) and phosphoproteomics reveal that excess GlcN6P disrupts glucose metabolism and amplifies hexosamine-mediated signaling, contributing to insulin resistance .

Q. How do antifungal agents target GlcN6P biosynthesis?

Hydrophobic derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate inhibit GlmS by competing with fructose-6-phosphate. Structure-activity relationship (SAR) studies, combined with enzymatic inhibition assays (IC₅₀ determination), guide the design of antifungal compounds that block cell wall biosynthesis in pathogens like Candida albicans .

Methodological Considerations

  • Enzyme Kinetics : Use purified GNPDA or GlmS with varying substrate concentrations to determine KmK_m and VmaxV_{max} .
  • Structural Biology : X-ray crystallography (e.g., PDB IDs for GlmS complexes) and cryo-EM resolve conformational changes during catalysis .
  • Metabolic Tracing : ¹³C/¹⁵N-labeled glucose or glutamine tracks GlcN6P flux into glycans or nucleotides via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.